1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone
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Overview
Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to an ethoxyethanone group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities .
Mode of Action
It is known that imidazole-containing compounds can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
It is known that imidazole-containing compounds are highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the properties of imidazole-containing compounds can be influenced by their environment .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Some imidazole derivatives have been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 . This suggests that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may also influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some imidazole derivatives are known to exert their antibacterial effect by inhibiting two type-II bacterial topoisomerase enzymes, DNA-gyrase and/or topoisomerase IV . This suggests that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may also exert its effects at the molecular level through similar mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. This intermediate is then reacted with piperazine in the presence of a suitable catalyst to form the piperazine-linked benzimidazole. Finally, the ethoxyethanone group is introduced through an alkylation reaction using ethyl bromoacetate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the ethoxyethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring
Major Products
Oxidation: N-oxide derivatives of benzimidazole.
Reduction: Ethoxyethanol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-chloroethanone
- 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-hydroxyethanone
Uniqueness
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is unique due to the presence of the ethoxyethanone group, which can enhance its solubility and bioavailability compared to its analogs. This makes it a promising candidate for further development in medicinal chemistry .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFSMQOZDMVHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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